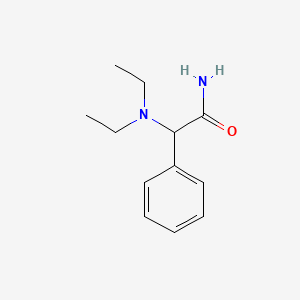
4-Amino-N-(3-morpholin-4-ylpropyl)-1-propyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-N-(3-morpholin-4-ylpropyl)-1-propyl-1H-pyrazole-5-carboxamide, also known as JNJ-28312141, is a novel small molecule inhibitor that has shown promising results in scientific research applications. It belongs to the class of pyrazole carboxamides and has been studied for its potential use in various diseases.
Wirkmechanismus
4-Amino-N-(3-morpholin-4-ylpropyl)-1-propyl-1H-pyrazole-5-carboxamide works by inhibiting the activity of certain enzymes, including HDAC6 and p38 MAPK. HDAC6 is involved in the regulation of gene expression and protein degradation, and its inhibition can lead to the accumulation of misfolded proteins and the activation of the immune system. p38 MAPK is involved in the regulation of inflammation and cell death, and its inhibition can lead to the reduction of inflammation and the promotion of cell survival.
Biochemical and Physiological Effects:
4-Amino-N-(3-morpholin-4-ylpropyl)-1-propyl-1H-pyrazole-5-carboxamide has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation in animal models of inflammatory diseases, and improve cognitive function in animal models of neurological disorders. It has also been found to have a favorable safety profile in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
4-Amino-N-(3-morpholin-4-ylpropyl)-1-propyl-1H-pyrazole-5-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified to improve its potency and selectivity. It has also been found to have a favorable safety profile in preclinical studies. However, there are also limitations to its use in lab experiments. It may not be effective in all types of diseases, and its mechanism of action may not be fully understood.
Zukünftige Richtungen
There are several future directions for the study of 4-Amino-N-(3-morpholin-4-ylpropyl)-1-propyl-1H-pyrazole-5-carboxamide. One direction is to further investigate its potential use in various diseases, including cancer, inflammation, and neurological disorders. Another direction is to develop more potent and selective inhibitors of HDAC6 and p38 MAPK, which could lead to the development of new therapies for these diseases. Additionally, more research is needed to understand the mechanism of action of 4-Amino-N-(3-morpholin-4-ylpropyl)-1-propyl-1H-pyrazole-5-carboxamide and its effects on different cell types and organs.
Synthesemethoden
4-Amino-N-(3-morpholin-4-ylpropyl)-1-propyl-1H-pyrazole-5-carboxamide can be synthesized using a multi-step process that involves the reaction of different reagents. The first step involves the reaction of 4,4-dimethyl-2-oxazoline with 1-propyl-1H-pyrazole-5-carboxylic acid to form an intermediate compound. The intermediate compound is then reacted with 3-morpholin-4-ylpropylamine to form the final product, 4-Amino-N-(3-morpholin-4-ylpropyl)-1-propyl-1H-pyrazole-5-carboxamide.
Wissenschaftliche Forschungsanwendungen
4-Amino-N-(3-morpholin-4-ylpropyl)-1-propyl-1H-pyrazole-5-carboxamide has been studied for its potential use in various diseases, including cancer, inflammation, and neurological disorders. It has been found to inhibit the activity of certain enzymes that are involved in the progression of these diseases. For example, 4-Amino-N-(3-morpholin-4-ylpropyl)-1-propyl-1H-pyrazole-5-carboxamide has been shown to inhibit the activity of the enzyme HDAC6, which is involved in the progression of certain types of cancer. It has also been found to inhibit the activity of the enzyme p38 MAPK, which is involved in the progression of inflammation and neurological disorders.
Eigenschaften
IUPAC Name |
4-amino-N-(3-morpholin-4-ylpropyl)-2-propylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N5O2/c1-2-5-19-13(12(15)11-17-19)14(20)16-4-3-6-18-7-9-21-10-8-18/h11H,2-10,15H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTHQKJSGQULNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)N)C(=O)NCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

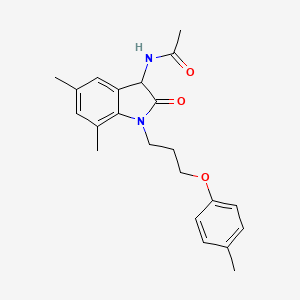
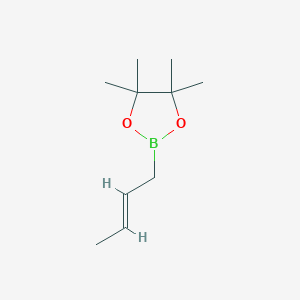

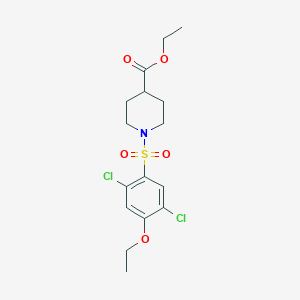
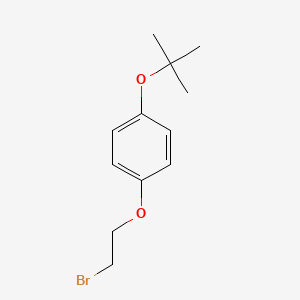
![3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B2928180.png)
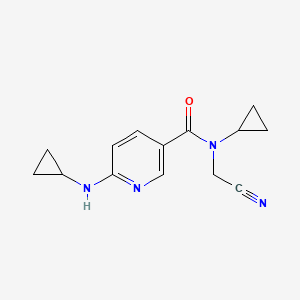
![2-(2-(4-Fluorophenyl)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2928186.png)
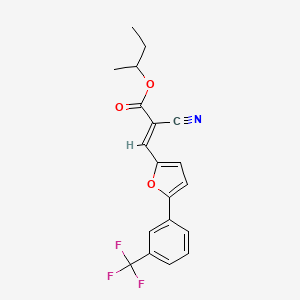
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxyethyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2928192.png)
![Ethyl 2-[[7-[6-[(4-methoxyphenyl)methylamino]-6-oxohexyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetate](/img/structure/B2928193.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2928194.png)

